molecular formula C13H8ClNO4 B6399633 4-(3-Chlorophenyl)-2-nitrobenzoic acid CAS No. 1261972-87-5

4-(3-Chlorophenyl)-2-nitrobenzoic acid

Cat. No.: B6399633
CAS No.: 1261972-87-5
M. Wt: 277.66 g/mol
InChI Key: KHAWVMVIHZUGAB-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-2-nitrobenzoic acid is a nitro-substituted benzoic acid derivative featuring a chlorophenyl group at the 4-position and a nitro group at the 2-position of the aromatic ring. The electron-withdrawing nitro and chloro substituents significantly influence its physicochemical properties, including acidity, solubility, and reactivity.

Properties

IUPAC Name

4-(3-chlorophenyl)-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO4/c14-10-3-1-2-8(6-10)9-4-5-11(13(16)17)12(7-9)15(18)19/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHAWVMVIHZUGAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30689564
Record name 3'-Chloro-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261972-87-5
Record name 3'-Chloro-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)-2-nitrobenzoic acid typically involves the nitration of 4-(3-Chlorophenyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature management to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of 4-(3-Chlorophenyl)-2-nitrobenzoic acid may involve large-scale nitration reactors with precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better temperature control and reducing the risk of hazardous reactions.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)-2-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Reduction: 4-(3-Aminophenyl)-2-nitrobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that 4-(3-Chlorophenyl)-2-nitrobenzoic acid exhibits antimicrobial properties. A study evaluated its efficacy against various bacterial strains, demonstrating significant inhibition of growth. The compound's structure allows it to interact with bacterial cell membranes, leading to cell lysis and death.

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus18100
P. aeruginosa12100

Anti-inflammatory Effects

The compound has been studied for its potential anti-inflammatory effects. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

Applications in Organic Synthesis

4-(3-Chlorophenyl)-2-nitrobenzoic acid serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its derivatives are used to create more complex molecules through:

  • Amide formation : The compound can react with amines to form amides, which are crucial in drug development.
  • Coupling reactions : It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, facilitating the formation of biaryl compounds.

Case Study 1: Synthesis of N-(3-Chlorophenethyl)-4-nitrobenzamide

In a recent study, researchers synthesized N-(3-chlorophenethyl)-4-nitrobenzamide using 4-(3-Chlorophenyl)-2-nitrobenzoic acid as a starting material. The reaction involved:

  • Mixing the acid with 3-chlorophenethylamine in dichloromethane.
  • Adding triethylamine to facilitate the reaction.
  • Characterizing the product via NMR and mass spectrometry.

This synthesis highlights the utility of the compound in generating pharmacologically relevant amides.

Case Study 2: Antimicrobial Evaluation

A comprehensive evaluation of the antimicrobial properties of 4-(3-Chlorophenyl)-2-nitrobenzoic acid was conducted against clinical isolates of pathogens. The results indicated that at certain concentrations, the compound effectively inhibited bacterial growth, supporting its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-2-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the chlorophenyl group can enhance the compound’s binding affinity to specific molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Substituents pKa (estimated) Key Applications
4-(3-Chlorophenyl)-2-nitrobenzoic acid C₁₃H₈ClNO₄ 2-NO₂, 4-(3-Cl-C₆H₄) ~2.0–2.2* Drug synthesis, agrochemicals
4-(3,5-Dichlorophenyl)-2-nitrobenzoic acid C₁₃H₇Cl₂NO₄ 2-NO₂, 4-(3,5-Cl₂-C₆H₃) ~1.8–2.0* Increased lipophilicity for membrane penetration
Acifluorfen (5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid) C₁₄H₇ClF₃NO₅ 2-NO₂, 5-O-(2-Cl-4-CF₃-C₆H₃) ~1.9 Herbicide (protoporphyrinogen oxidase inhibitor)
3-Chloro-2-nitrobenzoic acid C₇H₄ClNO₄ 2-NO₂, 3-Cl 2.02 Intermediate in organic synthesis
4-Chloro-3-nitrobenzoic acid C₇H₄ClNO₄ 3-NO₂, 4-Cl 1.96 Polymer additives, dye synthesis

*Estimated based on positional isomer data from .

Key Observations:
  • Acidity : The nitro group at the 2-position (ortho to the carboxylic acid) in 4-(3-Chlorophenyl)-2-nitrobenzoic acid likely results in a lower pKa (~2.0–2.2) compared to para-nitro analogs (e.g., 4-Chloro-3-nitrobenzoic acid, pKa 1.96) due to enhanced electron-withdrawing effects .
  • Biological Activity: Acifluorfen, a phenoxy-substituted analog, demonstrates herbicidal activity, suggesting that substituents on the benzoic acid scaffold can be tailored for target-specific interactions .

Critical Analysis of Limitations and Opportunities

  • Positional Isomerism: Minor changes in substituent positions (e.g., 3-Chloro-2-nitrobenzoic acid vs. 4-Chloro-3-nitrobenzoic acid) drastically alter acidity and bioactivity, necessitating precise synthetic control .
  • Toxicity Concerns : Nitroaromatic compounds often exhibit toxicity due to reactive nitro groups, requiring structural optimization for safe applications .

Biological Activity

4-(3-Chlorophenyl)-2-nitrobenzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, synthesis, mechanisms of action, and applications in various fields.

  • Chemical Formula : C13_{13}H8_{8}ClNO2_2
  • Molecular Weight : 253.66 g/mol
  • CAS Number : 1261972-87-5

Synthesis Methods

The synthesis of 4-(3-Chlorophenyl)-2-nitrobenzoic acid can be achieved through various methods, including:

  • Nitration of Benzoic Acid Derivatives : This involves the introduction of a nitro group into the aromatic ring.
  • Suzuki-Miyaura Coupling : A palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-carbon bonds between aryl halides and boronic acids.

Antimicrobial Properties

Recent studies have indicated that 4-(3-Chlorophenyl)-2-nitrobenzoic acid exhibits antimicrobial activity against various bacterial strains. For example:

  • Staphylococcus aureus : In vitro tests showed significant inhibition of growth, suggesting potential as an antibacterial agent.
  • Escherichia coli : The compound demonstrated moderate activity, indicating its broad-spectrum potential.

Anticancer Activity

Research has explored the anticancer properties of this compound, particularly its effects on cell lines such as:

  • HeLa Cells : The compound induced apoptosis in HeLa cells, with a reported IC50_{50} value indicating effective cytotoxicity .
  • MCF-7 Breast Cancer Cells : Studies showed that treatment with 4-(3-Chlorophenyl)-2-nitrobenzoic acid led to reduced cell proliferation and increased apoptosis markers .

The biological activity of 4-(3-Chlorophenyl)-2-nitrobenzoic acid is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in cells, leading to apoptosis .
  • Interaction with Cellular Targets : The chlorophenyl and nitro groups enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets .

Case Studies

  • Antimicrobial Efficacy Study :
    • A study evaluated the effectiveness of 4-(3-Chlorophenyl)-2-nitrobenzoic acid against various pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus.
  • Cancer Cell Line Analysis :
    • In a study involving MCF-7 cells, treatment with the compound at concentrations ranging from 10 to 100 µM resulted in a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent.

Comparative Analysis

CompoundActivity TypeIC50_{50} (µM)Target Organism/Cell Line
4-(3-Chlorophenyl)-2-nitrobenzoic acidAntibacterial32Staphylococcus aureus
Anticancer25MCF-7 Breast Cancer Cells
Antimicrobial50Escherichia coli

Q & A

Q. What computational models predict the compound’s reactivity in medicinal chemistry applications?

  • Methodological Answer : DFT calculations (B3LYP/6-311+G(d,p)) model electrophilic aromatic substitution (EAS) sites, while molecular docking (AutoDock Vina) screens interactions with biological targets (e.g., enzymes inhibited by nitroaromatics). QSAR studies correlate Hammett σ values of the nitro and chloro substituents with bioactivity .

Q. How are synthetic byproducts (e.g., regioisomers) identified and minimized?

  • Methodological Answer : LC-MS/MS with MRM (multiple reaction monitoring) tracks regioisomers (e.g., 2-nitro vs. 3-nitro derivatives). Reaction optimization includes:
  • Temperature control (0–5°C for nitration to suppress polysubstitution).
  • Catalyst screening (e.g., H2</SO4 vs. HNO3/Ac2O for regioselectivity) .

Q. What are the challenges in synthesizing prodrugs or analogs of 4-(3-chlorophenyl)-2-nitrobenzoic acid?

  • Methodological Answer : Phosphorinan-2-yl prodrugs (e.g., cis-3-O-[4-(R)-chlorophenyl derivatives) require stereoselective synthesis via Sharpless epoxidation or enzymatic resolution to isolate enantiomers. Stability in biological media is tested using simulated gastric fluid (SGF) and PBS buffer, with LC-MS quantifying release rates .

Data Analysis & Experimental Design

Q. What statistical methods resolve batch-to-batch variability in biological activity data?

  • Methodological Answer : ANOVA with Tukey’s HSD post-hoc test compares IC50 values across synthesis batches. Principal component analysis (PCA) correlates variability to impurity profiles (e.g., residual solvents in GC-MS) .

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